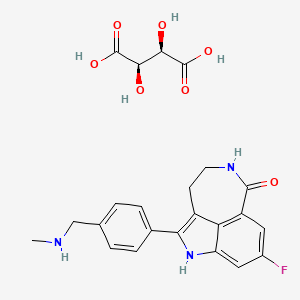

Rucaparib (Tartrate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Rucaparib (Tartrate) is an oral small-molecule poly(ADP-ribose) polymerase inhibitor. It is primarily used in the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer associated with deleterious BRCA1 or BRCA2 mutations . This compound is marketed under the brand name Rubraca™ and is developed by Clovis Oncology, Inc .

Métodos De Preparación

The synthesis of Rucaparib involves several steps, including the use of ether solvents such as diethyl ether, ethyl tert-butyl ether, and tetrahydrofuran . One of the key methods involves a cyanide-catalyzed imino-Stetter reaction, which is highly reliable for constructing the tetra-substituted indole derivative with the correct regioselectivity . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity.

Análisis De Reacciones Químicas

Rucaparib undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid, acetonitrile, and water . Major products formed from these reactions are typically degradation impurities, which are identified and quantified using high-performance liquid chromatography (HPLC) . Oxidative, basic, and acidic stress conditions significantly impact the degradation of Rucaparib compared to thermal and photolysis conditions .

Aplicaciones Científicas De Investigación

Rucaparib has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of poly(ADP-ribose) polymerase inhibition. In biology, it helps in understanding DNA repair mechanisms. In medicine, Rucaparib is used to treat recurrent ovarian cancer and metastatic castration-resistant prostate cancer . It is also being evaluated for its efficacy and safety in treating locally advanced or metastatic urothelial carcinoma . In the industry, Rucaparib is used in the development of new cancer therapies.

Mecanismo De Acción

Rucaparib exerts its effects by inhibiting poly(ADP-ribose) polymerase enzymes, including PARP-1, PARP-2, and PARP-3 . These enzymes play a crucial role in DNA repair by activating DNA damage response pathways such as base excision repair . By targeting genetically-mutated cancer cells that lack a DNA repair mechanism, Rucaparib causes cancer cell death and reduces tumor growth .

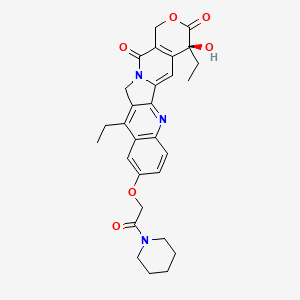

Comparación Con Compuestos Similares

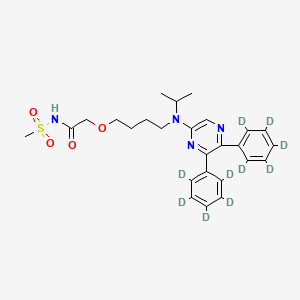

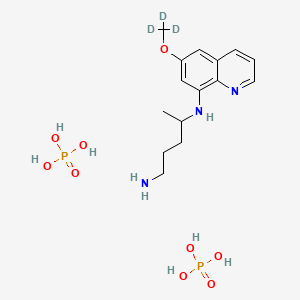

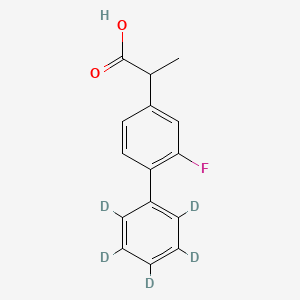

Rucaparib is often compared with other poly(ADP-ribose) polymerase inhibitors such as talazoparib and niraparib . While all these compounds inhibit poly(ADP-ribose) polymerase enzymes, Rucaparib is unique in its binding properties and efficacy in treating specific types of cancer . Talazoparib, for instance, has similar binding properties but differs in its cytotoxicity and clinical applications .

Propiedades

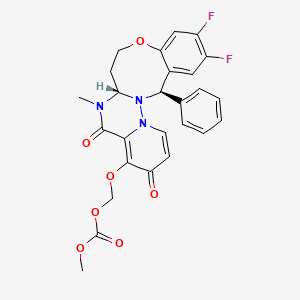

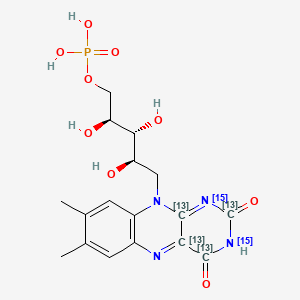

Fórmula molecular |

C23H24FN3O7 |

|---|---|

Peso molecular |

473.4 g/mol |

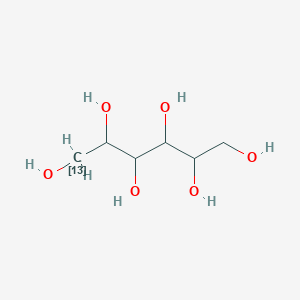

Nombre IUPAC |

(2R,3R)-2,3-dihydroxybutanedioic acid;6-fluoro-2-[4-(methylaminomethyl)phenyl]-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |

InChI |

InChI=1S/C19H18FN3O.C4H6O6/c1-21-10-11-2-4-12(5-3-11)18-14-6-7-22-19(24)15-8-13(20)9-16(23-18)17(14)15;5-1(3(7)8)2(6)4(9)10/h2-5,8-9,21,23H,6-7,10H2,1H3,(H,22,24);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |

Clave InChI |

QDEYOHBAURMWHP-LREBCSMRSA-N |

SMILES isomérico |

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

SMILES canónico |

CNCC1=CC=C(C=C1)C2=C3CCNC(=O)C4=C3C(=CC(=C4)F)N2.C(C(C(=O)O)O)(C(=O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

![1-[2-Hydroxy-3-(1-naphthalenyloxy)propyl]-2,5-pyrrolidinedione-d7](/img/structure/B12419998.png)

![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)